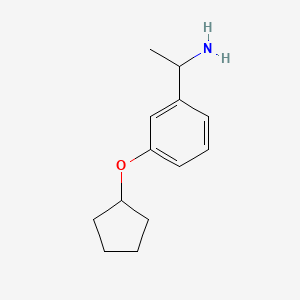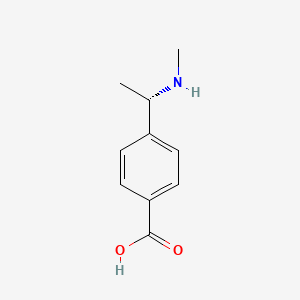
(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a fluorinated aromatic ring and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzene and (S)-2-aminopropanoic acid.
Protection of Amino Group: The amino group of (S)-2-aminopropanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2-amino-4-fluorobenzene using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Coupling: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: DCC or EDC in the presence of DMAP or N-hydroxysuccinimide (NHS).
Major Products
Deprotection: The major product is the free amino acid without the Boc group.
Substitution: Products depend on the nucleophile used.
Coupling: Peptides or peptide derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-3-(2-Amino-4-methyl
(S)-3-(2-Amino-4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
Propiedades
Fórmula molecular |
C14H19FN2O4 |
|---|---|
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
(2S)-3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6,16H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Clave InChI |
DQCCCZHRDDOFBL-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


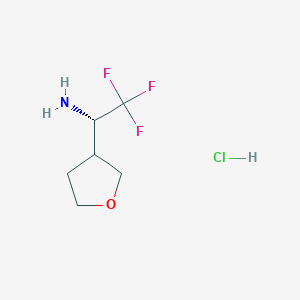
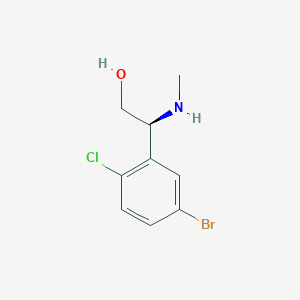
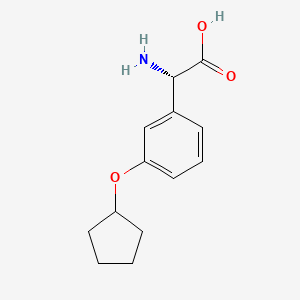
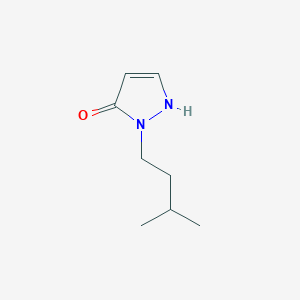

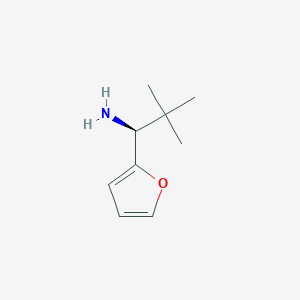
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
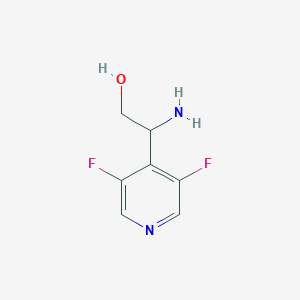
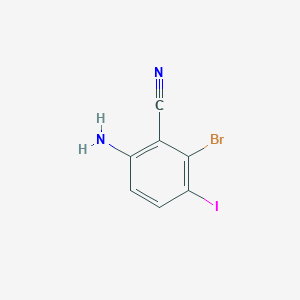

![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
